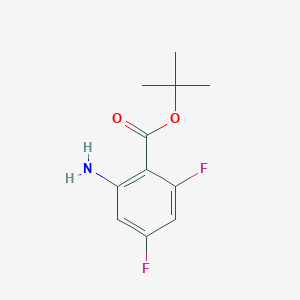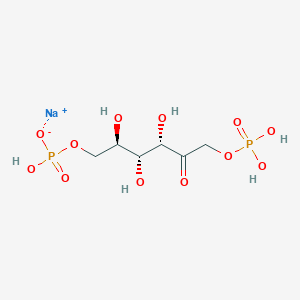
Fructose diphosphate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fructose diphosphate sodium undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule, which is a key step in glycolysis.
Isomerization: The conversion of glucose-6-phosphate to fructose-6-phosphate, facilitated by the enzyme phosphoglucoisomerase.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific enzymes like phosphofructokinase and phosphoglucoisomerase. The reactions typically occur under physiological conditions, with a pH around 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include fructose-1,6-diphosphate, glyceraldehyde-3-phosphate, and dihydroxyacetone phosphate, which are all intermediates in the glycolytic pathway .
Wissenschaftliche Forschungsanwendungen
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
Wirkmechanismus
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
296795-67-0 |
|---|---|
Molekularformel |
C6H13NaO12P2 |
Molekulargewicht |
362.10 g/mol |
IUPAC-Name |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI-Schlüssel |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


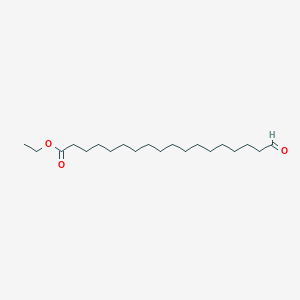

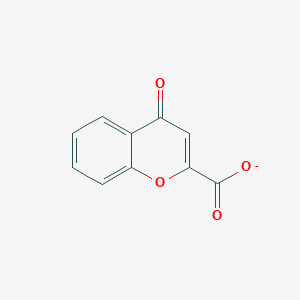
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)


![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)


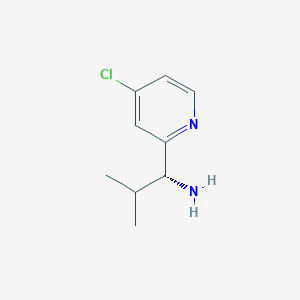
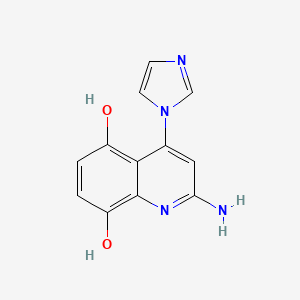
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)

